Structure Elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid: A Technical Guide
Structure Elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive framework for the structure elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, a polysubstituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. In the absence of direct experimental spectroscopic data, this guide leverages predictive models and data from analogous structures to present a complete workflow for structural confirmation. We detail the application of fundamental analytical techniques, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we explain the underlying principles, predict the spectral features of the target molecule, and discuss the interpretation of the data. This guide emphasizes an integrated approach, demonstrating how the combination of these techniques leads to an unambiguous assignment of the molecular structure. Detailed protocols, data tables, and visual diagrams are provided to offer a practical and self-validating system for the structural characterization of this and similar complex small molecules.
Introduction
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical sciences. The biological activity, physical properties, and synthetic accessibility of a compound are all intrinsically linked to its atomic arrangement. 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid is a halogenated and methoxy-substituted benzoic acid derivative. Such compounds are often key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of multiple, electronically diverse substituents on the aromatic ring presents a unique challenge and opportunity for structural analysis. Each substituent—the electron-withdrawing bromine and fluorine atoms, the electron-donating methoxy group, and the carboxylic acid—imparts a distinct influence on the molecule's spectroscopic signature. A thorough understanding of these influences is critical for unambiguous structure elucidation.
This guide serves as a detailed manual for researchers, outlining a systematic and logical approach to confirming the structure of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. By combining the predictive power of computational tools with the foundational principles of spectroscopy, we provide a robust methodology that can be adapted for the characterization of other novel small molecules.
Predicted Physicochemical Properties
A preliminary in-silico analysis of the target molecule provides a set of predicted physicochemical properties that can guide experimental design and data interpretation. These properties are calculated using established computational models.
| Property | Predicted Value |
| Molecular Formula | C₈H₅Br₂FO₃ |
| Molecular Weight | 327.93 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Synthesis and Potential Impurities
Understanding the synthetic pathway is crucial for anticipating potential impurities that may be present in a sample. These could include:
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Isomeric products: Incomplete regioselectivity during bromination could lead to the formation of other dibromo-isomers.
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Starting materials: Unreacted 2-fluoro-3-methoxybenzoic acid could be present.
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Monobrominated intermediates: Incomplete bromination could result in the presence of monobrominated species.
The analytical techniques discussed in this guide are essential for identifying and distinguishing the target molecule from these potential impurities.
Spectroscopic Analysis for Structure Elucidation
The following sections detail the application of key spectroscopic techniques for the structure elucidation of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid. The spectral data presented are predicted based on established principles and data from similar compounds.
1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in this downfield region.[2] |
| ~7.5 - 7.8 | Doublet | 1H | H-5 | The sole aromatic proton is deshielded by the adjacent bromine atom and the carboxylic acid group. It is expected to show coupling to the fluorine atom at position 2. |
| ~3.9 - 4.1 | Singlet | 3H | OCH₃ | The methoxy protons are typically found in this region and appear as a singlet as there are no adjacent protons to couple with. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
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Data Acquisition: Record the ¹H NMR spectrum using standard acquisition parameters.
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Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.
13C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.[3]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~155-160 (d) | C-2 | The carbon atom directly bonded to the highly electronegative fluorine will be significantly downfield and will appear as a doublet due to ¹JCF coupling. |
| ~145-150 | C-3 | The carbon bearing the methoxy group will be deshielded. |
| ~130-135 | C-5 | The protonated aromatic carbon will appear in this region. |
| ~120-125 | C-1 | The carbon attached to the carboxylic acid group. |
| ~110-115 | C-4 | The carbon atom bonded to bromine. |
| ~105-110 | C-6 | The carbon atom bonded to the second bromine. |
| ~60-65 | OCH₃ | The methoxy carbon is expected in this region. |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.
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Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
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Data Acquisition: Record the ¹³C NMR spectrum using proton decoupling.
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Data Processing: Process the data similarly to the ¹H NMR spectrum.
2D NMR Spectroscopy (HSQC & HMBC)
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
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Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached.[4] For 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid, an HSQC spectrum would show a correlation between the aromatic proton signal (~7.5-7.8 ppm) and the corresponding carbon signal (~130-135 ppm), and a correlation between the methoxy protons (~3.9-4.1 ppm) and the methoxy carbon (~60-65 ppm).
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Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away.[4][5] This is particularly useful for identifying quaternary carbons. Key expected HMBC correlations are summarized in the table below.
Predicted Key HMBC Correlations:
| Proton (¹H) | Correlated Carbons (¹³C) |
| H-5 | C-1, C-3, C-4, C-6 |
| OCH₃ | C-3, C-2, C-4 |
Experimental Protocol: 2D NMR Spectroscopy
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Sample Preparation: A slightly more concentrated sample than that used for 1D NMR may be beneficial.
-
Instrument Setup: Utilize a spectrometer equipped for 2D NMR experiments.
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Data Acquisition: Acquire HSQC and HMBC spectra using standard pulse programs.
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Data Processing: Process the 2D data to generate the correlation plots.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the elemental composition and aspects of the structure.[6]
Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 326, 328, and 330, reflecting the isotopic distribution of the two bromine atoms (⁷⁹Br and ⁸¹Br). The relative intensities of these peaks should be approximately 1:2:1.
-
Key Fragment Ions:
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[M - OH]⁺: Loss of the hydroxyl radical from the carboxylic acid group.
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[M - COOH]⁺: Loss of the entire carboxylic acid group.
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[M - Br]⁺: Loss of a bromine atom.
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Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation pathway for benzoic acids.[7]
-
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
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Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical predictions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |
| ~1700-1725 | C=O | Stretching (Carboxylic acid) |
| ~1550-1600 | C=C | Stretching (Aromatic ring) |
| ~1200-1300 | C-O | Stretching (Carboxylic acid and ether) |
| ~1000-1100 | C-F | Stretching |
| Below 800 | C-Br | Stretching |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Integrated Approach to Structure Confirmation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The structure of 4,6-Dibromo-2-fluoro-3-methoxybenzoic acid can be confidently assigned by following a logical workflow that combines the information gathered from each experiment.
Sources
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